molecular formula C19H26O3 B3432472 Bioallethrin CAS No. 260359-57-7

Bioallethrin

Cat. No.: B3432472
CAS No.: 260359-57-7
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-AQYZNVCMSA-N
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Mechanism of Action

Bioallethrin, also known as Esbiothrin, is a synthetic pyrethroid used as a pesticide against household pest insects such as mosquitoes, houseflies, and cockroaches . Here is a detailed analysis of its mechanism of action:

Target of Action

This compound primarily targets voltage-gated sodium channels in their closed state . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for neurotoxic agents like this compound.

Mode of Action

This compound binds to these sodium channels and modifies their gating kinetics . The opening of the channel appears to increase the affinity of the channel for pyrethroids like this compound . Once bound, pyrethroids slow both the opening and closing of the sodium channel, resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization . These changes make the neuron more susceptible to large action potentials and repeated firing .

Biochemical Pathways

This compound’s action leads to a hyperexcitable state in neurons, which can result in paralysis or death . It also enhances the generation of reactive oxygen species (ROS), damages DNA, impairs the redox system, and causes mitochondrial dysfunction in human lymphocytes .

Pharmacokinetics

The metabolism of this compound in both rats and humans is considered to be virtually 100% oxidative . This is because this compound is very resistant to hydrolysis of its ester group, although a negligible amount of hydrolysis may occur . In humans, this compound is metabolized primarily by CYP2C19, with some metabolism by CYP2C8, CYP3A4, and CYP2C9*2 .

Result of Action

This compound causes oxidative damage and compromises the antioxidant system, leading to DNA damage, cellular and organelle toxicity . This results in apoptosis and necrosis of human lymphocytes . It also causes respiratory paralysis in lice and scabies parasites, resulting in death .

Action Environment

This compound is most commonly used indoors, and it is rapidly decomposed by sunlight . Therefore, its use is unlikely to pose an environmental hazard, except in the case of spillage or misuse . It is highly toxic to fish and aquatic invertebrates , and chronic exposure to this compound alters the plasma biochemical profile of humans and may have adverse health effects .

Biochemical Analysis

Biochemical Properties

Bioallethrin, like other pyrethroids, binds to voltage-gated sodium channels in their closed state and modifies the gating kinetics . This interaction with sodium channels results in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization .

Cellular Effects

This compound has been shown to cause oxidative damage and compromises the antioxidant system leading to DNA damage, cellular and organelle toxicity, resulting in apoptosis and necrosis of human lymphocytes . It enhances the generation of reactive oxygen species (ROS), damages DNA, impairs the redox system, and causes mitochondrial dysfunction in human lymphocytes .

Molecular Mechanism

The mechanism of action of this compound involves binding to voltage-gated sodium channels in their closed state and modifying the gating kinetics . Once bound, this compound slows both the opening and closing of the sodium channel . This makes the neuron more susceptible to large action potentials and repeated firing by both increasing the initial threshold and reducing the input needed for after-potentials .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound treatment resulted in loss of cell viability (> 30% at 200 µM this compound) . Oxidative stress markers like lipid peroxidation and protein oxidation were significantly increased .

Metabolic Pathways

Metabolism of this compound in both rats and humans is considered to be virtually 100% oxidative . This is because this compound is very resistant to hydrolysis of its ester group although a negligible amount of hydrolysis may occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bioallethrin is synthesized through the esterification of chrysanthemic acid with allethrolone. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale esterification of chrysanthemic acid with allethrolone. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation and crystallization to obtain this compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: Bioallethrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bioallethrin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique composition of stereoisomers provides a balance of efficacy and low toxicity, making it a preferred choice for household pest control. Its ability to effectively target voltage-gated sodium channels with minimal impact on non-target organisms sets it apart from other pyrethroids .

Properties

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
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InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZCVAOQKBXKSDMS-AQYZNVCMSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Record name BIOALLETHRIN
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DSSTOX Substance ID

DTXSID00180679
Record name Bioallethrin
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Molecular Weight

302.4 g/mol
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Physical Description

YELLOW VISCOUS LIQUID.
Record name BIOALLETHRIN
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Boiling Point

165-170, at 0.05kPa: 153 °C
Record name Bioallethrin
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Flash Point

65.6 °C o.c.
Record name BIOALLETHRIN
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Solubility

Solubility in water: none
Record name Bioallethrin
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Density

Relative density (water = 1): 1.00
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Vapor Pressure

Vapor pressure, Pa at 25 °C:
Record name BIOALLETHRIN
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Mechanism of Action

Bioallethrin, like other pyrethroids, binds to voltage gated sodium channels in their closed state and modifies the gating kinetics. Channel opening appears to increase affinity of the channel for pyrethroids like bioallethrin. Once bound pyrethroids slow both the opening and closing of the sodium channel resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization. The these changes make the neuron more susceptible to large action potentials and repeated firing by both increasing the initial threshold and reducing the input needed for after-potentials. When repeated firing does occur, the nerve terminal will release more neurotransmitter which can produce muscle paralysis through tetanus. This paralysis stops the breathing of lice and scabies parasites resulting in death. Some pyrethroids act on calcium channels to increase intracelllular calcium. Bioallethrin produces a very small increase in intracellular calcium in mouse neocortical neurons by acting on N-type calcium channels but the effect returns to baseline within 2 min. In contrast bioallethrin has been found to block L T, and P/Q-types of voltage gated calcium channels in human embryonic kidney cell cultures. Bioallethrin has been found to inhibit both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects although it, along with other type I pyrethroids, has a greater effect on sodium-calcium dependent hydrolysis. Bioallethrin may stimulate phosphoinositol breakdown in synaptoneuromes as other type I pyrethroids have been observed to do so. Other type I pyrethoids have also been found to bind to kainate receptors.
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CAS No.

584-79-2, 260359-57-7, 28057-48-9
Record name Allethrin [BSI:ISO]
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Record name (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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